![molecular formula C12H9FN4O B1384533 1-(4-フルオロフェニル)-6-メチル-1H,4H,5H-ピラゾロ[3,4-d]ピリミジン-4-オン CAS No. 1094377-62-4](/img/structure/B1384533.png)

1-(4-フルオロフェニル)-6-メチル-1H,4H,5H-ピラゾロ[3,4-d]ピリミジン-4-オン

説明

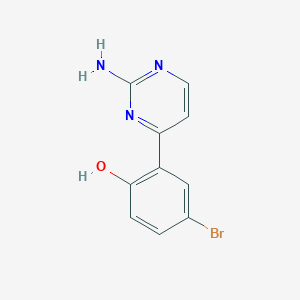

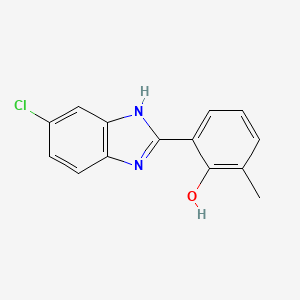

The compound “1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidin-4-one derivative . It has an empirical formula of C11H7FN4O and a molecular weight of 230.20 .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves reactions with active methylene compounds . Other methods include the Paal-Knorr reaction, pyrimidine ring closure, bromination, Suzuki coupling reaction, amide formation, and Knoevenagel condensation .Molecular Structure Analysis

The molecular structure of “1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” includes a pyrazolo[3,4-d]pyrimidin-4-one core with a fluorophenyl group at the 1-position .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo various chemical reactions. For instance, they can react with formamide, formic acid, and triethyl orthoformate to yield different derivatives .Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the available resources.科学的研究の応用

抗菌活性

ピラゾロ[3,4-d]ピリミジン誘導体は、抗菌性を有することが報告されています。 新規ピラゾール誘導体の合成は、有意な抗菌活性を有する化合物を創製する可能性を示しています .

抗腫瘍および抗白血病活性

これらの誘導体は、抗腫瘍および抗白血病活性も示すことがわかりました。 これらの化合物の構造修飾は、癌細胞を標的とする新しい治療薬の開発につながる可能性があります .

アデノシン受容体拮抗作用

一部のピラゾロ[3,4-d]ピリミジン誘導体は、ヒトA3、A2A、およびA2Bアデノシン受容体の非常に強力で選択的な拮抗薬です。 これは、これらの受容体に関連する状態の治療における潜在的な用途を示唆しています .

癌細胞株に対する細胞毒性活性

このクラスの新しい化合物は、MCF-7やHCT-116などのさまざまな癌細胞株に対して優れた細胞毒性活性を示しており、癌治療薬としての可能性を示唆しています .

抗結核活性

これらの化合物のフェニル環へのハロゲン原子の導入は、特定のマイコバクテリウム・ツベルクローシス株に対する抗結核活性にさまざまな影響を与えることが示されています .

将来の方向性

作用機序

Target of Action

The primary target of the compound 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division and growth .

Biochemical Pathways

The inhibition of CDK2 by 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the replication of cancer cells and potentially leading to their death .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

The result of the action of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is the inhibition of cell division and growth . This can lead to the death of cancer cells, thereby reducing the size of tumors and potentially leading to the remission of the disease .

特性

IUPAC Name |

1-(4-fluorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVBCYEUPANLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)

![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)